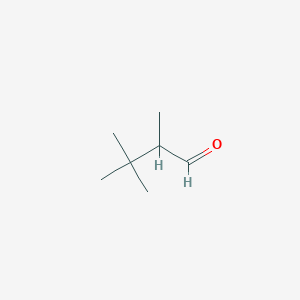
2-(2,3-Dimethylphenoxy)propanoic acid
Vue d'ensemble
Description
The compound of interest, 2-(2,3-Dimethylphenoxy)propanoic acid, is a chemical entity that can be associated with various research areas, including organic synthesis, photolysis reactions, and the study of molecular structures and conformations. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, hydrogenation, and oxidation processes. For instance, the preparation of 2,2-dimethylolpropanoic acid involved mixed aldol condensation and oxidation from formaldehyde and propaldehyde . Similarly, the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid was achieved through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . These methods could potentially be adapted for the synthesis of 2-(2,3-Dimethylphenoxy)propanoic acid by considering the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and conformation of compounds can be elucidated using techniques such as X-ray diffraction analysis, as demonstrated in the study of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives . The crystal structures provided insights into the conformation of the amine fragments and the overall molecular arrangement. Such structural analyses are crucial for understanding the properties and reactivity of a compound like 2-(2,3-Dimethylphenoxy)propanoic acid.
Chemical Reactions Analysis
The behavior of compounds under various conditions can be studied through their participation in chemical reactions. For example, the photolysis of 3-(hydroxymethyl)benzophenone in different solvents led to the formation of various reactive intermediates and long-lived light-absorbing transient species . Acid treatment of certain phenolic compounds resulted in the formation of diarylpropanones . These studies highlight the importance of understanding the reaction mechanisms and the conditions that influence the reactivity of compounds, which would be relevant for the analysis of 2-(2,3-Dimethylphenoxy)propanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be characterized using various analytical techniques. For instance, the separation of stereo isomers was achieved using reverse phase high-performance liquid chromatography (HPLC) . The electronic properties and thermal stability of synthesized compounds were analyzed using spectroscopic and thermal analysis methods . These techniques could be applied to determine the properties of 2-(2,3-Dimethylphenoxy)propanoic acid, such as its stability, solubility, and optical activity.
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure Studies :
- Hogale et al. (1995) outlined the synthesis of new Benzofuro(2,3-c)pyrazol-3(1H)-ones using 2-(2,4-Dimethylphenoxy)propionic acid, showcasing its role in the formation of complex organic compounds Hogale, Shirke, & Kharade, 1995.
- Nitek et al. (2020) conducted conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, contributing to the understanding of molecular structures in different environments Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020.
Development of Chiral Stationary Phases :
- Chen et al. (2011) synthesized chiral selectors from D-tartaric acid, including (2S,3S)-2,3-Bis(3,5-dimethylphenylcarbonyloxy)-3-(benzyloxycarbonyl)-propanoic acid, for enhanced enantioseparation in chiral stationary phases (CSPs), indicating its application in chromatography Chen, Li, Xiao, Chen, Li, & Bai, 2011.
Resin Synthesis and Thermal Imaging Applications :
- An et al. (2015) focused on the synthesis of a water-soluble thermo-sensitive resin using 3-(dimethylamino)propanoic acid, a related compound, showcasing potential applications in thermal laser imaging An, Yu, Pu, & Li, 2015.
Structural Studies and Anticonvulsant Applications :
- Kamiński et al. (2016) synthesized hybrid anticonvulsants from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, combining chemical fragments of known antiepileptic drugs, indicating its relevance in drug development Kamiński, Zagaja, Rapacz, Łuszczki, Andres-Mach, Abram, & Obniska, 2016.
Crystallographic Analyses :
- Linden et al. (2006) investigated the crystal structure of macrocycles derived from 2-methyl-2-[(3-hydroxy-2-phenylpropanoyl)amino]propanoic acid, contributing to the understanding of molecular geometry and bonding Linden, Iliev, & Heimgartner, 2006.
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-4-6-10(8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPCOTDSWVBJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397395 | |
| Record name | 2-(2,3-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)propanoic acid | |
CAS RN |
22504-84-3 | |
| Record name | 2-(2,3-Dimethylphenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22504-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)